N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
CAS No.: 895800-57-4
Cat. No.: VC7536903
Molecular Formula: C20H17ClFN3O2S
Molecular Weight: 417.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895800-57-4 |
|---|---|
| Molecular Formula | C20H17ClFN3O2S |
| Molecular Weight | 417.88 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
| Standard InChI | InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-2-4-14(21)5-3-13)10-11-23-18(26)19(27)25-16-8-6-15(22)7-9-16/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27) |
| Standard InChI Key | ZDWDAGCPXCHTNJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Introduction
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | ~393.87 g/mol |
| LogP (Hydrophobicity) | Moderate (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | Moderate flexibility |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the Thiazole Ring:
-
Thiazoles are typically synthesized via cyclization reactions involving α-haloketones and thiourea derivatives.
-
Substitution at the 2-position with a chlorophenyl group and methylation at the 4-position can be achieved through selective functionalization.
-
-
Amide Bond Formation:
-
The ethanediamide backbone is introduced via condensation reactions between an amine precursor and acid derivatives (e.g., acid chlorides or anhydrides).
-
-
Fluorophenyl Substitution:
-
The fluorophenyl group is incorporated through nucleophilic aromatic substitution or coupling reactions.
-
Potential Applications:
-
Antimicrobial Activity:
-
Thiazole derivatives are well-known for their antimicrobial properties. The presence of electron-withdrawing groups (chlorine and fluorine) may enhance activity against bacterial or fungal pathogens.
-
-
Anticancer Potential:
-
Compounds containing amide linkages and heterocyclic moieties often exhibit cytotoxic activity against cancer cells by targeting enzymes or DNA.
-
-
Enzyme Inhibition:
-
The compound's structure suggests potential as an inhibitor of enzymes like kinases or proteases due to its ability to form hydrogen bonds and hydrophobic interactions.
-
Mechanistic Insights:
-
The thiazole ring may interact with biological targets through π-stacking or coordination with metal ions.
-
Amide groups can form strong hydrogen bonds with active site residues in proteins.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
-
Spectroscopic Methods:
-
NMR (1H and 13C): To determine the chemical environment of protons and carbons.
-
IR Spectroscopy: To identify functional groups (e.g., amides at ~1650 cm⁻¹).
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
-
Crystallography:
-
Single-crystal X-ray diffraction can provide precise structural details, including bond lengths and angles.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume